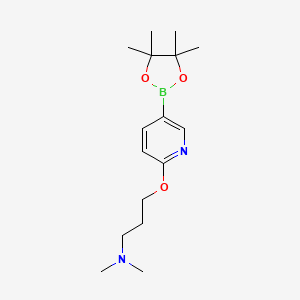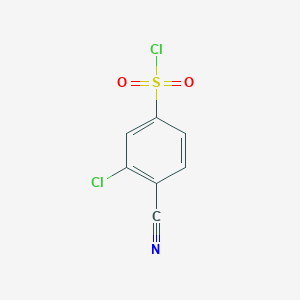
2-Chloro-3-methoxyquinoxaline
Descripción general
Descripción
2-Chloro-3-methoxyquinoxaline is a heterocyclic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2-Chloro-3-methoxyquinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxyquinoxaline consists of a quinoxaline core, which is a bicyclic compound having fused benzene and pyrazine rings . It also contains a chloro group and a methoxy group attached to the quinoxaline core .Chemical Reactions Analysis
Quinoxalines, including 2-Chloro-3-methoxyquinoxaline, have been the subject of numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods . These synthetic routes have been used to prepare quinoxaline and its derivatives for various applications .Physical And Chemical Properties Analysis
2-Chloro-3-methoxyquinoxaline is a compound with a molecular weight of 194.62 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
“2-Chloro-3-methoxyquinoxaline” has been researched for its potential in antimicrobial activity. The compound’s structure allows for various molecular transformations to optimize its effectiveness against microbes .
Chemical Moiety in Drug Design
Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoxaline”, are important chemical moieties in drug design due to their wide range of biological activities. They have been utilized in the development of numerous pharmaceuticals .
Biological Applications
The broad biological applications of quinoxaline derivatives have made them a subject of interest in scientific research. This includes “2-Chloro-3-methoxyquinoxaline”, which may be used in novel ways to benefit various biological studies .
Propiedades
IUPAC Name |
2-chloro-3-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXKLKHPMYZIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603846 | |
| Record name | 2-Chloro-3-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxyquinoxaline | |
CAS RN |
32998-25-7 | |
| Record name | 2-Chloro-3-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-methoxyquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-chloro-3-methoxyquinoxaline a suitable starting material for the synthesis of furo/thieno[2,3-b]quinoxaline derivatives?
A1: The structure of 2-chloro-3-methoxyquinoxaline possesses key features that make it amenable to the reported three-step synthetic approach:
- Presence of the 2-chloro substituent: This chlorine atom acts as a leaving group, enabling the initial Sonogashira coupling reaction with terminal alkynes. This reaction introduces the phenylethynyl side chain, crucial for the subsequent cyclization step. []
- The 3-methoxy group: This group plays a dual role. First, it contributes to the molecule's reactivity by activating the adjacent carbon towards the Sonogashira coupling. Second, depending on the reaction conditions, it can be transformed into a hydroxyl group, paving the way for the formation of the furan ring in furo[2,3-b]quinoxaline derivatives. []
- The quinoxaline core: This core structure remains intact throughout the synthetic sequence, providing the scaffold for the final furo/thieno[2,3-b]quinoxaline products. []
Q2: How does the choice of 2-chloro-3-methoxyquinoxaline as a starting material influence the diversity of attainable furo/thieno[2,3-b]quinoxaline derivatives?
A2: The synthetic route employed allows for the introduction of diversity at two key positions of the final furo/thieno[2,3-b]quinoxaline products:
- The 3-position: This position is diversified through the initial Sonogashira coupling reaction with various terminal alkynes. This step dictates the substituent attached to the furan/thiophene ring of the final product. []
- The 2-phenyl group: The iodine atom introduced during the iodocyclization step serves as a handle for further functionalization through palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, and Heck). This versatility allows for the installation of a diverse array of substituents on the 2-phenyl group. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




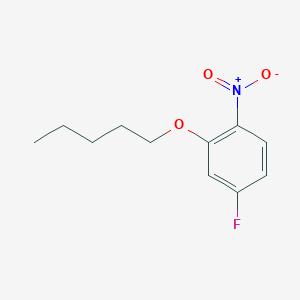

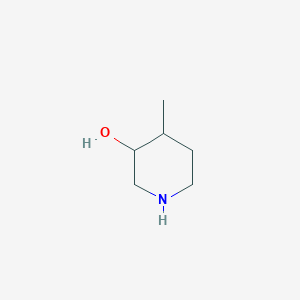
![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)
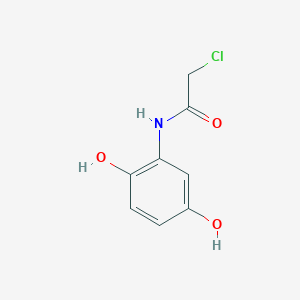
![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)



